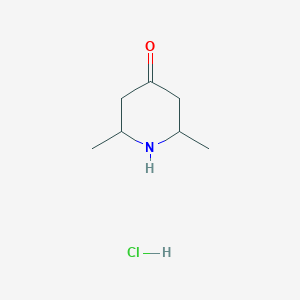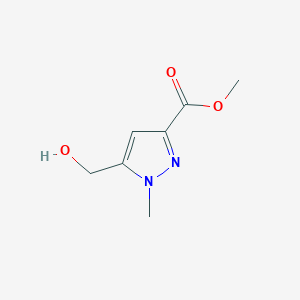
methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a hydroxymethyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position
Mechanism of Action
Target of Action
The primary targets of “Methyl 5-(Hydroxymethyl)-1-Methyl-1H-Pyrazole-3-Carboxylate” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-(carboxy)-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the methyl group at the 1-position.
Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 3-position.
Uniqueness
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHMSSOQHUYMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
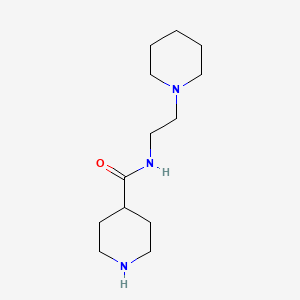
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)

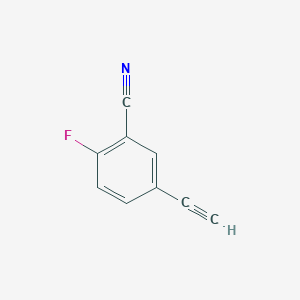
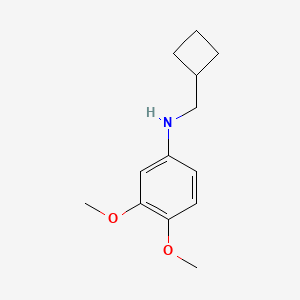
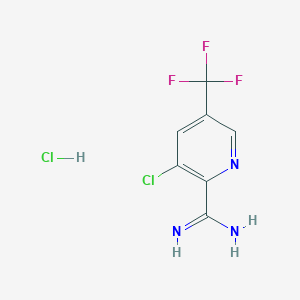

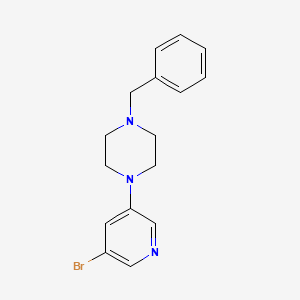

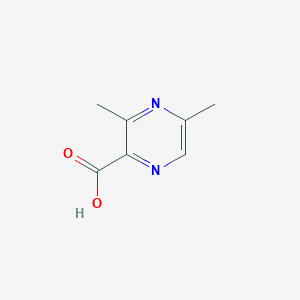
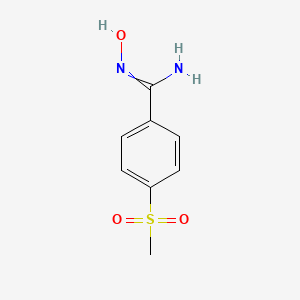
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
